molecular formula C18H35NaO3S B12644905 Sodium 9-octadecene-1-sulphonate CAS No. 2425-51-6

Sodium 9-octadecene-1-sulphonate

Cat. No.: B12644905
CAS No.: 2425-51-6
M. Wt: 354.5 g/mol
InChI Key: HDRLZNWDSGYGBZ-RRABGKBLSA-M
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Description

Sodium 9-octadecene-1-sulphonate is a chemical compound with the molecular formula C18H35NaO3S. It is a sodium salt of a long-chain sulfonic acid and is known for its surfactant properties. This compound is used in various industrial and scientific applications due to its ability to reduce surface tension and act as a detergent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 9-octadecene-1-sulphonate can be synthesized through the sulfonation of 9-octadecene followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

    Sulfonation: 9-octadecene is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonic acid group.

    Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves continuous processes where 9-octadecene is fed into a reactor with sulfur trioxide or chlorosulfonic acid. The reaction is carefully controlled to ensure complete sulfonation. The product is then neutralized with sodium hydroxide and purified to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Sodium 9-octadecene-1-sulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to other functional groups.

    Substitution: The sulfonate group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alkanes or alcohols.

    Substitution: Sulfonamide or sulfonate ester derivatives.

Scientific Research Applications

Sodium 9-octadecene-1-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its detergent properties.

    Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The primary mechanism of action of sodium 9-octadecene-1-sulphonate is its ability to reduce surface tension. This property allows it to disrupt lipid bilayers, making it effective as a detergent. The compound interacts with hydrophobic and hydrophilic regions of molecules, facilitating the solubilization of hydrophobic compounds in aqueous solutions.

Comparison with Similar Compounds

Similar Compounds

    Sodium 1-octadecanesulfonate: Similar in structure but lacks the double bond present in sodium 9-octadecene-1-sulphonate.

    Sodium dodecyl sulfate: A shorter-chain sulfonate with similar surfactant properties.

    Sodium stearyl sulfate: Another long-chain sulfonate used in similar applications.

Uniqueness

This compound is unique due to the presence of a double bond in its structure, which can influence its reactivity and interaction with other molecules. This structural feature can provide distinct advantages in specific applications, such as enhanced emulsification properties and reactivity in chemical synthesis.

Properties

CAS No.

2425-51-6

Molecular Formula

C18H35NaO3S

Molecular Weight

354.5 g/mol

IUPAC Name

sodium;(E)-octadec-9-ene-1-sulfonate

InChI

InChI=1S/C18H36O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h9-10H,2-8,11-18H2,1H3,(H,19,20,21);/q;+1/p-1/b10-9+;

InChI Key

HDRLZNWDSGYGBZ-RRABGKBLSA-M

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCC=CCCCCCCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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